Fenoxaprop-ethyl, (-)-

Environmental Fate Chiral Degradation Soil Microbiology

This product is the pure S-(-)-enantiomer of fenoxaprop-ethyl (CAS 113776-20-8)—the herbicidally inactive isomer. It is scientifically invalid to substitute this compound for the active R-(+)-enantiomer or racemic fenoxaprop-ethyl. Its critical procurement value lies exclusively in serving as a certified chiral reference standard for: (1) enantioselective HPLC-MS/MS method validation, (2) quantifying differential environmental degradation and bioaccumulation, (3) isomer-specific toxicology studies. Essential for regulatory laboratories monitoring compliance in regions where racemic fenoxaprop is banned and only fenoxaprop-P (R-enantiomer) is approved.

Molecular Formula C18H16ClNO5
Molecular Weight 361.8 g/mol
CAS No. 113776-20-8
Cat. No. B038666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoxaprop-ethyl, (-)-
CAS113776-20-8
Molecular FormulaC18H16ClNO5
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
InChIInChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3
InChIKeyPQKBPHSEKWERTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility @ 20 °C: >0.5% in hexane;  >1% in cyclohexane, ethanol, 1-octanol;  >20%in ethyl acetate;  >30% in toluene;  >50% in acetone;  solubility in water @ 25 °C: 0.9 mg/l

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Fenoxaprop-ethyl (CAS 113776-20-8): An Essential Chiral Reference Standard for Enantioselective Herbicide Research


(-)-Fenoxaprop-ethyl, designated by CAS number 113776-20-8, is the specific S-(-)-enantiomer of the aryloxyphenoxypropionate (AOPP) herbicide fenoxaprop-ethyl . While fenoxaprop-ethyl is a post-emergence graminicide that inhibits acetyl-CoA carboxylase (ACCase) in target weeds, its herbicidal activity is predominantly associated with the R-(+)-enantiomer [1]. Consequently, the (-)- or S-(-)-form is considered the herbicidally inactive isomer and serves as a critical chiral standard in environmental fate, ecotoxicology, and metabolic studies. Its use is essential for accurately assessing enantioselective degradation, bioaccumulation, and toxicity, as its environmental behavior and biological interactions differ significantly from the active R-form and the racemic mixture [2].

Why (-)-Fenoxaprop-ethyl Cannot Be Interchanged with Fenoxaprop-P-ethyl or Racemic Formulations


Generic substitution between the enantiomers of fenoxaprop-ethyl is not scientifically valid due to profound differences in their biological activity, environmental persistence, and toxicological profiles. The S-(-)-enantiomer exhibits negligible herbicidal activity compared to the R-(+)-enantiomer [1], making it unsuitable for agrochemical applications. Critically, their environmental fates diverge dramatically: the inactive S-(-)-enantiomer degrades faster in soil and aquatic systems than the active R-(+)-enantiomer [2]. Furthermore, they display enantioselective bioaccumulation and metabolism in non-target organisms, such as a nearly exclusive accumulation of the R-enantiomer in earthworms [3]. Regulatory actions also underscore this differentiation, as racemic fenoxaprop is banned in the European Union, while the single-isomer product fenoxaprop-P (R-enantiomer) is approved [4]. Using the incorrect enantiomer in research would therefore lead to erroneous conclusions about environmental impact, efficacy, or safety.

Quantitative Differentiation of (-)-Fenoxaprop-ethyl: A Guide to Evidence-Based Procurement


Differential Environmental Persistence: S-(-)-Fenoxaprop-ethyl Degrades Faster in Soil than the Active R-(+)-Enantiomer

In a controlled study of three native soils, the herbicidally inactive S-(-)-enantiomer of fenoxaprop-ethyl was found to degrade faster than the active R-(+)-enantiomer. This enantioselective degradation is attributed to microbially mediated processes, as confirmed by sterilized control experiments [1].

Environmental Fate Chiral Degradation Soil Microbiology

Improved Crop Safety: S-(-)-Fenoxaprop-ethyl Exhibits a Higher Selectivity Index in Rice Compared to the R-(+)-Enantiomer

In a greenhouse study comparing the effects of the enantiomers on rice and barnyardgrass, the S-(-)-enantiomer demonstrated a significantly higher selectivity index (a measure of crop safety) than the R-(+)-enantiomer, despite its lack of herbicidal activity [1].

Herbicide Selectivity Crop Safety ACCase Inhibition

Disparate Bioaccumulation: The S-(-)-Metabolite of Fenoxaprop-ethyl is Excluded from Earthworm Tissues While the R-(+)-Form Accumulates

In a study on the earthworm *Eisenia fetida*, the chiral metabolite fenoxaprop (FA), which is rapidly formed from fenoxaprop-ethyl, showed a high degree of enantioselective bioaccumulation. The R-enantiomer was almost exclusively accumulated in the worms, while the S-enantiomer was largely excluded [1].

Ecotoxicology Bioaccumulation Soil Organisms

Enantioselective Mammalian Metabolism: S-(-)-Fenoxaprop Metabolite is Cleared Faster in Rabbits than the R-(+)-Form

In an in vivo study using rabbits, the metabolism of the primary chiral metabolite fenoxaprop (FA) was found to be stereoselective. The S-(-)-enantiomer of FA was metabolized and cleared faster from plasma and major organs compared to its antipode [1].

Toxicokinetics Mammalian Metabolism In Vivo Study

Regulatory Distinction: The S-(-)-Enantiomer is a Component of the Banned Racemic Mixture in the EU

Regulatory bodies differentiate between racemic fenoxaprop and its single-isomer forms. Racemic fenoxaprop, which contains the S-(-)-enantiomer, is not approved for use as a plant protection product in the European Union or Switzerland, whereas fenoxaprop-P (the R-enantiomer) is approved [1].

Regulatory Compliance Pesticide Approval Chiral Chemistry

Validated Application Scenarios for (-)-Fenoxaprop-ethyl in Scientific Research and Industrial Quality Control


Chiral Environmental Fate and Transport Studies

Use (-)-Fenoxaprop-ethyl as an analytical reference standard in HPLC-MS/MS methods to quantify the enantioselective degradation and dissipation of fenoxaprop-ethyl in soil, water, and sediment matrices. This is critical for accurately modeling the environmental half-lives of the herbicidally active R- and inactive S-enantiomers, which are known to differ significantly due to microbial activity [1].

Enantioselective Ecotoxicology and Bioaccumulation Assays

Employ the pure S-(-)-enantiomer as a test compound or standard in toxicological studies involving non-target organisms (e.g., earthworms, zebrafish, tadpoles). This allows for the precise determination of isomer-specific toxicity endpoints (e.g., LC50) and bio-concentration factors (BCFs), which are necessary to replace flawed risk assessments based solely on racemic mixture data [2].

Pharmacokinetic and Mammalian Metabolism Research

Use (-)-Fenoxaprop-ethyl in in vivo and in vitro studies (e.g., in rabbits or microsomal assays) to investigate stereoselective metabolism and toxicokinetics. This enables the differentiation of metabolic pathways and clearance rates between the two enantiomers, a crucial step for accurate human health risk assessments and understanding the toxicological profile of fenoxaprop-based herbicides [3].

Regulatory Compliance and Pesticide Residue Analysis

Utilize the (-)-enantiomer as a certified reference material (CRM) in regulatory laboratories for the development and validation of enantioselective analytical methods. This is essential for monitoring compliance in regions like the EU, where the presence of the S-(-)-enantiomer can distinguish between the banned racemic fenoxaprop and the approved fenoxaprop-P (R-enantiomer) formulation in food and environmental samples [4].

Technical Documentation Hub

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